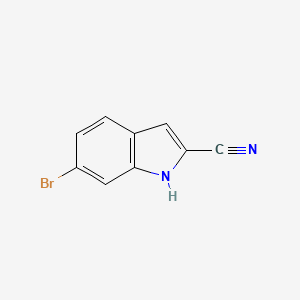

6-bromo-1H-indole-2-carbonitrile

Description

The exact mass of the compound 6-bromo-1H-indole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-bromo-1H-indole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1H-indole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTZWOPSFGBVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-bromo-1H-indole-2-carbonitrile: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-bromo-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. While direct experimental data on this specific molecule is emerging, its properties and reactivity can be expertly inferred from its constituent moieties: the 6-bromo-1H-indole core and the C-2 carbonitrile substituent. This document elucidates the compound's physicochemical properties, proposes robust synthetic pathways, and explores its potential as a versatile building block in medicinal chemistry. We will delve into the strategic importance of its dual reactive sites—the C-6 bromine for cross-coupling reactions and the C-2 nitrile for functional group transformations—which position it as a valuable intermediate for creating diverse molecular libraries aimed at various therapeutic targets.

Introduction: A Scaffold of Strategic Importance

The indole nucleus is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its unique electronic structure and geometric shape allow it to form key interactions—such as hydrogen bonding and π-stacking—within protein active sites. The strategic functionalization of this core is a fundamental aspect of modern drug design.

The Significance of C-6 Bromination

Halogenation of the indole ring profoundly influences its physicochemical and biological properties. Bromine at the C-6 position serves two primary roles. First, it modifies the electronic distribution of the indole ring, impacting its reactivity and interaction with biological receptors. Second, and more critically from a synthetic standpoint, the bromine atom acts as a versatile chemical handle. It is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a vast range of aryl, heteroaryl, and alkyl substituents to build molecular complexity.[3]

The Role of the 2-Carbonitrile Group

The nitrile (cyano) group at the C-2 position is another feature of high strategic value. The 2-cyanoindole moiety is a recognized structural motif in biologically active molecules.[4][5] The nitrile group is metabolically robust, often passing through biological systems without modification, which is a desirable trait for drug candidates.[6] Synthetically, it is a valuable precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple pathways for subsequent derivatization.

The combination of these two functional groups on the indole scaffold makes 6-bromo-1H-indole-2-carbonitrile a particularly powerful and versatile intermediate for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

The properties of 6-bromo-1H-indole-2-carbonitrile are summarized below. While some data points are derived from computational models, they provide a reliable foundation for experimental design.

| Property | Value / Description | Source |

| IUPAC Name | 6-bromo-1H-indole-2-carbonitrile | N/A |

| CAS Number | 1420537-60-5 | [7] |

| Molecular Formula | C₉H₅BrN₂ | [7] |

| Molecular Weight | 221.06 g/mol | [7] |

| Monoisotopic Mass | 219.96361 Da | [7] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Topological Polar Surface Area | 39.6 Ų | [7] |

| Predicted Solubility | Poorly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

Predicted Spectroscopic Data

A priori analysis of the structure allows for the prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The spectrum is expected to show a characteristic broad singlet for the N-H proton at a downfield chemical shift (> 8.0 ppm). The aromatic region will display signals corresponding to the protons at the C-3, C-4, C-5, and C-7 positions, with splitting patterns dictated by their coupling constants. The proton at C-7, adjacent to the bromine atom, would likely appear as a doublet or singlet, while the C-4 and C-5 protons would form an AB system. This can be compared to the known spectrum of the parent 6-bromoindole.[3][8]

-

¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the carbon bearing the bromine (C-6), and the other eight carbons of the indole ring.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive molecular ion peak (M⁺) and its isotopic partner (M+2) in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reactivity

As a specialized intermediate, 6-bromo-1H-indole-2-carbonitrile is not typically prepared in a single step from simple precursors. A logical, multi-step synthetic approach is required, leveraging established indole chemistry.

Proposed Synthetic Workflow

A robust and field-proven strategy involves the initial synthesis of the 6-bromoindole core, followed by selective functionalization at the C-2 position. The causality behind this multi-step approach is rooted in achieving high regioselectivity, which is paramount for creating a pure, well-defined final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

6-bromo-1H-indole-2-carbonitrile: A Technical Guide for Advanced Research

CAS Number: 1420537-60-5 Molecular Formula: C₉H₅BrN₂ Molecular Weight: 221.06 g/mol

This technical guide provides an in-depth overview of 6-bromo-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures to offer insights into its synthesis, characterization, potential reactivity, and applications.

Introduction: The Significance of the Bromo-Cyano-Indole Scaffold

The indole nucleus is a cornerstone in pharmaceutical research, forming the structural basis for a vast array of biologically active compounds. The strategic placement of a bromine atom and a nitrile group on this scaffold, as seen in 6-bromo-1H-indole-2-carbonitrile, offers a unique combination of properties. The bromine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, while the 2-cyano group is a versatile precursor for various other functional groups and is known to contribute to the biological activity of many compounds.[1]

Derivatives of 2-cyanoindoles have garnered considerable attention for their potential as therapeutic agents, exhibiting a wide range of pharmacological activities.[1] Similarly, bromoindoles are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[2] The combination of these two functionalities on the indole core suggests that 6-bromo-1H-indole-2-carbonitrile is a promising building block for the discovery of novel drug candidates.

Proposed Synthetic Pathways

While a specific, optimized synthesis for 6-bromo-1H-indole-2-carbonitrile is not extensively documented, several plausible routes can be devised based on established methodologies for the synthesis of related indole derivatives. The selection of a particular pathway would depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Cyanation of a Pre-functionalized Bromoindole

A common strategy for the synthesis of 2-cyanoindoles involves the introduction of the nitrile group onto a pre-existing indole ring. This could be approached via a Sandmeyer-type reaction from a 2-amino-6-bromoindole precursor.

Conceptual Workflow:

Caption: Proposed synthesis via Sandmeyer reaction.

Experimental Protocol (Hypothetical):

-

Nitration of 6-Bromo-1H-indole: To a cooled solution of 6-bromo-1H-indole in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise to selectively introduce a nitro group at the 2-position.

-

Reduction of 6-Bromo-2-nitro-1H-indole: The resulting 2-nitro derivative is then reduced to the corresponding 2-amino compound using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotization of 2-Amino-6-bromo-1H-indole: The 2-amino-6-bromo-1H-indole is dissolved in an aqueous mineral acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

-

Sandmeyer Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide to yield 6-bromo-1H-indole-2-carbonitrile.[3][4][5]

Pathway B: Indole Ring Formation with a Pre-installed Cyano Group

An alternative approach involves the construction of the indole ring from a precursor that already contains the cyano group. A plausible method would be the cyclization of a suitably substituted aniline derivative.

Conceptual Workflow:

Caption: Proposed synthesis via indole ring formation.

Experimental Protocol (Hypothetical):

-

Protection of the Aniline: The starting 4-bromo-2-iodoaniline is first protected, for instance, as a mesylamide, to facilitate subsequent reactions.

-

Introduction of the Cyanoethyl Group: A two-carbon unit bearing a nitrile or a precursor to a nitrile is introduced at the 2-position, potentially via a Sonogashira coupling with a suitable alkyne followed by further transformations.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form the indole ring.

-

Deprotection: If necessary, the protecting group on the indole nitrogen is removed to afford the final product.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value | Source/Basis |

| Appearance | Off-white to pale yellow solid | General appearance of similar indole derivatives |

| Melting Point | > 150 °C | Based on related substituted indoles |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | General solubility of indole compounds |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum is expected to show signals corresponding to the indole protons. The protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets, influenced by the bromine substituent. A characteristic singlet or a narrow multiplet for the proton at the 3-position of the indole ring would also be expected. The NH proton will likely appear as a broad singlet at a downfield chemical shift. Based on data for 6-bromoindole, the aromatic protons would be expected in the range of δ 7.0-8.0 ppm.[6][7]

-

¹³C NMR (DMSO-d₆, 125 MHz): The carbon NMR spectrum should display nine distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons of the indole ring will resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

IR (KBr): The infrared spectrum is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the indole ring should also be present.

-

Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Potential for Further Functionalization

The structure of 6-bromo-1H-indole-2-carbonitrile offers several sites for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

Reactivity of the Bromine Atom: The bromine atom at the 6-position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the creation of diverse chemical libraries for biological screening.

Reactivity of the Cyano Group: The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other transformations. These modifications can significantly alter the physicochemical and pharmacological properties of the molecule.

Reactivity of the Indole Ring: The indole nucleus itself can undergo various reactions. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated. Electrophilic substitution reactions, while potentially complex due to the presence of both activating (NH) and deactivating (Br, CN) groups, could also be explored.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the established biological activities of related indole derivatives, 6-bromo-1H-indole-2-carbonitrile is a promising starting point for the development of new therapeutic agents.

-

Anticancer Agents: Many substituted indoles exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The bromo-cyano-indole scaffold could be elaborated to design novel compounds targeting these pathways.

-

Anti-inflammatory Agents: Indole derivatives have been investigated for their anti-inflammatory properties. The functional groups on 6-bromo-1H-indole-2-carbonitrile could be modified to optimize interactions with key targets in inflammatory pathways.[8]

-

Antimicrobial Agents: The indole ring is present in many natural and synthetic antimicrobial compounds. Derivatives of 6-bromo-1H-indole-2-carbonitrile could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[9]

-

CNS-active Agents: The indole scaffold is a key feature of many neurotransmitters and CNS-active drugs. The unique substitution pattern of this molecule could be exploited to develop novel agents for the treatment of neurological and psychiatric disorders.

Safety and Handling

Specific toxicity data for 6-bromo-1H-indole-2-carbonitrile is not available. However, based on related compounds such as 6-bromoindole and 6-bromo-1H-indole-2-carbaldehyde, it should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.[6]

Conclusion

6-bromo-1H-indole-2-carbonitrile represents a valuable and versatile building block for synthetic and medicinal chemists. Its strategic functionalization provides multiple avenues for the creation of diverse molecular libraries. While direct experimental data is limited, this guide provides a solid foundation for researchers to explore the synthesis, reactivity, and potential applications of this promising compound, paving the way for the discovery of novel molecules with significant therapeutic potential.

References

-

PubChem. 6-Bromoindole. National Center for Biotechnology Information. [Link]

-

The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Publishing. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

PubChem. 6-bromo-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. ResearchGate. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. ResearchGate. [Link]

-

1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. [Link]

-

Synthesis And Pharmacological Activity Of Substituted Pyrazoles. SciSpace. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC. [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-bromo-1H-indole-2-carbonitrile in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 6-bromo-1H-indole-2-carbonitrile, a key intermediate in pharmaceutical research and drug development.[1][2][3] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical methodologies for researchers, scientists, and professionals in the drug development sector.

Introduction to 6-bromo-1H-indole-2-carbonitrile

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] The introduction of a bromine atom and a carbonitrile group to the indole ring, as in 6-bromo-1H-indole-2-carbonitrile, creates a versatile building block for the synthesis of a wide array of biologically active molecules.[1][4] The nitrile group, in particular, is a valuable pharmacophore found in over 30 prescribed medications and is known for its metabolic stability.[5] Understanding the solubility of this compound is paramount for its effective utilization in synthetic chemistry and drug discovery pipelines.

Physicochemical Properties Influencing Solubility

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₅BrN₂ | PubChem |

| Molecular Weight | 221.06 g/mol | PubChem |

| Melting Point | Likely a solid at room temperature, similar to 6-bromoindole (92-96 °C).[6][7] | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Donor | Yes (N-H of the indole ring) | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (N of the nitrile group and potentially the bromine atom) | Inferred from structure |

The presence of the polar nitrile group and the hydrogen-bonding capable N-H group suggests that 6-bromo-1H-indole-2-carbonitrile will exhibit moderate polarity. The bromine atom further contributes to the molecule's polarity and provides a site for potential halogen bonding.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hexane and toluene have small dipole moments and primarily interact with nonpolar solutes through weaker van der Waals forces.

-

Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds, making them good at dissolving polar compounds that are not strong hydrogen bond donors.[9]

Based on its moderately polar nature, 6-bromo-1H-indole-2-carbonitrile is expected to be more soluble in polar and moderately polar organic solvents than in nonpolar solvents.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for 6-bromo-1H-indole-2-carbonitrile in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Mismatch in polarity. |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene may offer some interaction with the indole ring system. |

| Diethyl Ether | Slightly Polar | Moderate | Offers some polar interactions. |

| Dichloromethane (DCM) | Moderately Polar | Good | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Good | A versatile solvent with moderate polarity.[9] |

| Acetone | Polar Aprotic | Good | The polar carbonyl group can interact with the solute. |

| Acetonitrile (ACN) | Polar Aprotic | Good | Similar nitrile functionality may promote solubility. |

| Isopropanol (IPA) | Polar Protic | Moderate to Good | Capable of hydrogen bonding. |

| Ethanol (EtOH) | Polar Protic | Moderate to Good | Capable of hydrogen bonding. |

| Methanol (MeOH) | Polar Protic | Good | The most polar of the common alcohols. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A powerful, highly polar solvent.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful, highly polar solvent.[9] |

| Water | Very Polar | Low | The large nonpolar indole ring system will likely limit solubility despite the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 6-bromo-1H-indole-2-carbonitrile.

Materials and Equipment

-

6-bromo-1H-indole-2-carbonitrile (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the concentration of the solute in the supernatant is constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Accurately dilute the aliquot with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 6-bromo-1H-indole-2-carbonitrile.

-

-

Data Calculation:

-

Prepare a calibration curve using standard solutions of known concentrations.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility and Experimental Choices

The choice of experimental parameters is crucial for obtaining accurate and reproducible solubility data.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

-

Temperature: Solubility is generally temperature-dependent. For most organic solids, solubility increases with increasing temperature. Therefore, it is critical to control and report the temperature at which the solubility is determined.

-

Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized and purified sample of 6-bromo-1H-indole-2-carbonitrile.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. Characterizing the solid form before and after the solubility experiment is good practice.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation.

Conclusion

While specific quantitative solubility data for 6-bromo-1H-indole-2-carbonitrile is not widely published, a thorough understanding of its molecular structure and the principles of solubility allows for a reliable prediction of its behavior in common organic solvents. This guide provides a robust theoretical framework and a detailed, self-validating experimental protocol to empower researchers to determine the solubility of this important synthetic intermediate with confidence. Accurate solubility data is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of 6-bromo-1H-indole-2-carbonitrile in drug discovery and development.

References

- Experiment 1 Determination of Solubility. (n.d.).

-

PubChem. (n.d.). 6-Bromoindole. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-1H-indole-2-carbaldehyde. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). Molecules, 23(10), 2469. [Link]

- Google Patents. (n.d.). Preparation method of 6-bromoindole derivative.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2533. [Link]

-

European Union. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 897-900. [Link]

-

Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [https://www.deanza.edu/faculty/tranv/stories/storyReader 374)

-

Re-crystallization experiments. (n.d.). Retrieved from [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). News-Medical.net. Retrieved from [Link]

-

6-Bromo-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3362. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2-iodo-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). Processes for production of indole compounds.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). Indole. Retrieved from [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]

- 7. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Stability and Storage of 6-bromo-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-bromo-1H-indole-2-carbonitrile: A Key Building Block

6-bromo-1H-indole-2-carbonitrile is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and a nitrile group offers unique electronic and steric properties for further chemical modifications and biological interactions.[1] The bromine atom can serve as a handle for cross-coupling reactions, while the nitrile group is a versatile functional group that can be converted into various other moieties. Understanding the stability and proper storage of this compound is paramount to ensure its integrity for use in sensitive synthetic procedures and biological assays. This guide provides a comprehensive overview of the stability profile of 6-bromo-1H-indole-2-carbonitrile, along with detailed recommendations for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-bromo-1H-indole-2-carbonitrile is presented in the table below. These properties are essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂ | PubChem |

| Molecular Weight | 221.06 g/mol | PubChem |

| Appearance | White to off-white or light brown crystalline powder | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from related compounds |

| pKa | Not available |

Core Stability Profile: The Interplay of the Indole Ring and its Substituents

The stability of 6-bromo-1H-indole-2-carbonitrile is intrinsically linked to the chemical nature of the indole ring and the electronic effects of its substituents. The indole ring itself is an aromatic heterocyclic compound, which imparts a degree of stability. However, the pyrrole moiety of the indole is electron-rich and susceptible to oxidation.

The presence of a bromine atom at the 6-position and a nitrile group at the 2-position significantly influences the electron density and reactivity of the indole ring. Both the bromo and the nitrile groups are electron-withdrawing, which can decrease the electron density of the indole ring system. This can have a dual effect on stability. On one hand, the reduced electron density can make the indole ring less susceptible to electrophilic attack and certain types of oxidation. On the other hand, these electron-withdrawing groups can activate the C-H bonds of the ring towards nucleophilic attack and may influence its photostability.

Factors Influencing Stability: A Multi-faceted Challenge

Several environmental factors can impact the stability of 6-bromo-1H-indole-2-carbonitrile. Researchers must be cognizant of these factors to prevent degradation of the compound.

Light Sensitivity

Indole and its derivatives are known to be sensitive to light, particularly UV radiation.[2] Photodegradation can lead to the formation of colored impurities and a decrease in the purity of the compound. The bromine-carbon bond can also be susceptible to photolytic cleavage, potentially leading to the formation of radical species and subsequent decomposition products.[3] Therefore, it is crucial to protect 6-bromo-1H-indole-2-carbonitrile from light during storage and handling.

Air and Oxidative Degradation

The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen). The primary products of indole oxidation are often oxindoles and isatins.[4] The presence of atmospheric moisture can also contribute to hydrolytic degradation pathways, although the nitrile group is generally stable to hydrolysis under neutral conditions. Given the sensitivity of related indole compounds to air, it is recommended to handle 6-bromo-1H-indole-2-carbonitrile under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or when handling small quantities where surface area to volume ratio is high.

Thermal Stability

pH and Hydrolytic Stability

The stability of indole derivatives can be pH-dependent. While the nitrile group is relatively stable, extreme pH conditions (strong acids or bases) could potentially lead to its hydrolysis to a carboxylic acid or amide. The stability of the indole ring itself can also be affected by pH. For instance, some nitrosated indole derivatives have shown varying stability at different pH levels.[5] It is therefore recommended to store and handle 6-bromo-1H-indole-2-carbonitrile in a neutral environment and to be cautious when using it in strongly acidic or basic reaction conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 6-bromo-1H-indole-2-carbonitrile, the following storage and handling protocols are recommended:

Short-Term Storage (days to weeks)

For short-term storage, the compound should be kept in a tightly sealed, opaque container, such as an amber glass vial, to protect it from light. The container should be stored in a cool, dry, and dark place, such as a desiccator at room temperature.

Long-Term Storage (months to years)

For long-term storage, it is recommended to store 6-bromo-1H-indole-2-carbonitrile at low temperatures. Storage in a freezer at -20°C or even -80°C is ideal. To prevent exposure to air and moisture, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container. It is good practice to aliquot the compound into smaller quantities for long-term storage to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Short-term: Cool, dry place. Long-term: -20°C to -80°C. | To minimize thermal degradation. |

| Light | Store in an opaque or amber container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent oxidation. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis. |

Safe Handling Procedures

When handling 6-bromo-1H-indole-2-carbonitrile, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. In case of skin or eye contact, the affected area should be rinsed immediately with plenty of water.

Potential Degradation Pathways

Based on the known chemistry of indole derivatives, several potential degradation pathways can be hypothesized for 6-bromo-1H-indole-2-carbonitrile. Understanding these pathways can aid in the identification of impurities and in the development of analytical methods for stability monitoring.

Caption: Potential degradation pathways of 6-bromo-1H-indole-2-carbonitrile.

The primary degradation pathway is likely to be oxidation of the indole ring, leading to the formation of the corresponding oxindole and subsequently isatin derivatives.[4] Hydrolysis of the nitrile group to a carboxylic acid or amide is another possibility, particularly under non-neutral pH conditions. Photodegradation could lead to a variety of products, including debrominated species and polymeric materials, resulting from radical reactions.[3]

Experimental Design for Stability Assessment

For researchers who need to establish the stability of 6-bromo-1H-indole-2-carbonitrile under their specific experimental or storage conditions, a well-designed stability study is recommended. The following is a general protocol that can be adapted as needed.

Caption: A general workflow for a stability study of 6-bromo-1H-indole-2-carbonitrile.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot the 6-bromo-1H-indole-2-carbonitrile into a sufficient number of small, opaque, and tightly sealed containers (e.g., amber glass vials with screw caps and PTFE septa). If possible, flush the vials with an inert gas before sealing.

-

Storage Conditions: Place the samples in various controlled storage conditions. Recommended conditions to test include:

-

Long-term storage: -20°C and 4°C, protected from light.

-

Accelerated storage: 25°C/60% relative humidity (RH) and 40°C/75% RH, protected from light.

-

Photostability: Exposure to a controlled light source (e.g., a photostability chamber) according to ICH guidelines.

-

-

Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), remove samples from each storage condition for analysis.

-

Analytical Testing: Analyze the samples at each time point using appropriate analytical methods:

-

Visual Inspection: Note any changes in color or physical appearance.

-

Purity Assay: Use a stability-indicating high-performance liquid chromatography (HPLC) method to determine the purity of the compound and quantify any degradation products.

-

Identification of Degradants: Use techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the structure of any significant degradation products.

-

-

Data Analysis: Compare the results from the different storage conditions and time points to the initial (t=0) data. This will allow for the determination of the compound's shelf life under various conditions and the identification of its primary degradation pathways.

Conclusion

6-bromo-1H-indole-2-carbonitrile is a valuable research chemical with a stability profile that requires careful consideration. While specific quantitative stability data is limited, by understanding the inherent reactivity of the indole nucleus and the electronic effects of the bromo and nitrile substituents, researchers can take appropriate measures to ensure the compound's integrity. The primary factors affecting its stability are light, air (oxygen), and potentially non-neutral pH. By following the recommended storage and handling protocols outlined in this guide, which include storage at low temperatures, protection from light, and the use of an inert atmosphere, researchers can confidently utilize 6-bromo-1H-indole-2-carbonitrile in their scientific endeavors. For applications requiring stringent purity, conducting a dedicated stability study is highly recommended.

References

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

- ICH Q1A (R2) Stability Testing of New Drug Substances and Products.

- (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage.

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals. [Link]

- Hydrolytic stability of polyetherimide investigated in ultrathin films.

-

Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects. PubMed. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

-

The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]

- Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion.

- Annex 10. ICH.

- 3-Substituted indole: A review.

- Indole-3-carbonitrile.

-

Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ResearchGate. [Link]

- Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

-

Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

6-Bromoindole. PubChem. [Link]

- 6-Bromo-1H-indole(52415-29-9) MS spectrum. ChemicalBook.

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 6-bromo-1H-indole-2-carbonitrile

Abstract

This comprehensive guide details a robust and strategic methodology for the synthesis of 6-bromo-1H-indole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the nuanced reactivity of the indole scaffold, this protocol employs a protective group strategy to ensure high regioselectivity for the desired C2-cyanation. The synthesis is presented in three distinct stages: N-protection of the starting material, 6-bromoindole; subsequent regioselective cyanation at the C2 position; and final deprotection to yield the target compound. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles and rationale for procedural choices, empowering researchers to understand and adapt the methodology.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 6-bromoindole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase, highlighting their potential in the development of novel antibiotics. The introduction of a carbonitrile group, particularly at the C2 position, further enhances the synthetic versatility of the indole ring. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making 6-bromo-1H-indole-2-carbonitrile a key intermediate for library synthesis and lead optimization in drug development programs.[2]

Direct C-H functionalization of indoles is an attractive synthetic strategy; however, achieving regioselectivity can be challenging. While various methods for indole cyanation exist, including electrochemical approaches and transition metal-catalyzed reactions, the inherent electronic properties of the indole ring often favor reaction at the C3 position.[3][4][5] To overcome this, a protection-functionalization-deprotection strategy is often the most reliable route to specifically substituted indole derivatives.[6][7] This guide will focus on a tosyl protection strategy, a common and effective choice for directing functionalization on the indole ring.

Overall Synthetic Strategy

The synthesis of 6-bromo-1H-indole-2-carbonitrile from 6-bromoindole is strategically divided into three main stages. This approach is designed to circumvent the challenge of regioselectivity in the direct cyanation of the indole C-H bond.

Caption: A three-stage workflow for the synthesis of 6-bromo-1H-indole-2-carbonitrile.

Experimental Protocols & Mechanistic Insights

Stage 1: N-Protection of 6-Bromoindole

Rationale: The nitrogen atom of the indole ring is nucleophilic and its proton is acidic. Protection of the indole nitrogen serves a dual purpose: it prevents unwanted side reactions at the nitrogen and, more importantly, the bulky protecting group can sterically hinder the C3 position, thereby directing electrophilic attack to the C2 position. The tosyl (p-toluenesulfonyl) group is an excellent choice due to its strong electron-withdrawing nature, which deactivates the indole ring towards electrophilic substitution, and its established deprotection methods.[7]

Reaction Scheme:

Caption: N-Tosylation of 6-bromoindole.

Detailed Protocol:

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-bromoindole (1.0 eq).

-

Dissolution: Dissolve the 6-bromoindole in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-tosyl-6-bromo-1H-indole.

Stage 2: Regioselective C2-Cyanation

Rationale: With the indole nitrogen protected, the electronic and steric environment of the indole ring is altered. The bulky tosyl group disfavors reaction at the C3 position. This stage employs an electrophilic cyanating agent to introduce the nitrile group at the C2 position. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is an effective and less toxic option for this transformation.[5]

Reaction Scheme:

Caption: C2-Cyanation of N-tosyl-6-bromoindole.

Detailed Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-tosyl-6-bromo-1H-indole (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.5 eq).

-

Dissolution: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

-

Lewis Acid Addition: Cool the solution to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-tosyl-6-bromo-1H-indole-2-carbonitrile.

Stage 3: N-Deprotection

Rationale: The final step involves the removal of the tosyl protecting group to yield the desired 6-bromo-1H-indole-2-carbonitrile. This can be achieved under basic conditions. A mild and effective method utilizes cesium carbonate in a mixed solvent system.[8] Another practical approach involves using potassium hydroxide in a biphasic system with a phase transfer catalyst.[9]

Reaction Scheme:

Caption: N-Detosylation to yield the final product.

Detailed Protocol (using Cesium Carbonate):

-

Reagent Preparation: In a round-bottom flask, dissolve 1-tosyl-6-bromo-1H-indole-2-carbonitrile (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

-

Reaction Progression: Stir the mixture at room temperature for 24-48 hours. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Extraction: Add water to the residue and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the final product, 6-bromo-1H-indole-2-carbonitrile, by recrystallization or column chromatography if necessary.

Safety & Handling

-

6-Bromoindole: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere.

-

Tosyl Chloride (TsCl): Corrosive and causes severe skin burns and eye damage.

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): While less toxic than traditional cyanating agents, it should still be handled with care. Avoid inhalation and skin contact.

-

Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

-

Cyanide-containing compounds: All cyanation reactions should be performed in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and ensure all personnel are trained in its use. Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Bromoindole | C₈H₆BrN | 196.04 | Off-white to light brown solid |

| 1-Tosyl-6-bromo-1H-indole | C₁₅H₁₂BrNO₂S | 378.23 | White to off-white solid |

| 1-Tosyl-6-bromo-1H-indole-2-carbonitrile | C₁₆H₁₁BrN₂O₂S | 403.24 | Solid |

| 6-bromo-1H-indole-2-carbonitrile | C₉H₅BrN₂ | 221.06 | Solid |

Conclusion

The synthesis of 6-bromo-1H-indole-2-carbonitrile presented herein provides a reliable and regioselective route to this valuable synthetic intermediate. By employing a tosyl protecting group strategy, the inherent reactivity of the indole ring is effectively managed to achieve the desired C2-functionalization. The detailed protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully perform this synthesis and adapt it for related targets. Adherence to the safety precautions outlined is paramount for the safe execution of these chemical transformations.

References

-

Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link]

-

Organic Chemistry Portal. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC, 5(4), 1095-1101. [Link]

-

PubChem. (n.d.). 6-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, C., et al. (2015). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, 80(10), 5146–5152. [Link]

-

Chen, J., et al. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 47(23), 6725-6727. [Link]

-

Kovalova, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5721. [Link]

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

Li, P., et al. (2014). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 4(96), 53733-53736. [Link]

-

Sterligov, G. K., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38505–38511. [Link]

-

Nakao, Y., & Hiyama, T. (2011). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 111(3), 1955-2023. [Link]

-

Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(41), 7439-7441. [Link]

-

Sterligov, G. K., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]

-

Argade, N. P., & Puranik, V. G. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, 2004(4), M388. [Link]

-

Platonov, D. N., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(11), 4376. [Link]

-

Prashad, M., et al. (2010). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 14(4), 896–899. [Link]

-

Anbarasan, P., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 13(16), 4434–4437. [Link]

-

Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]

-

Soumya, P. K., et al. (2021). The cyanation of indole derivatives and the expected mechanisms. ResearchGate. [Link]

-

Wang, C., et al. (2022). Photo-induced radical transformations of tosyl cyanide. Organic & Biomolecular Chemistry, 20(2), 221-230. [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

Organic Chemistry Portal. (2022, August 13). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. YouTube. [Link]

-

Semantic Scholar. (n.d.). 6-bromoindole. Retrieved from [Link]

-

G. Procter, D. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6348–6351. [Link]

-

Li, J., et al. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry, 88(2), 1085–1095. [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of 6-bromo-1H-indole-2-carbonitrile via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromo-1H-indole-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the robust and versatile Fischer indole synthesis. Full editorial control has been exercised to present this information in a logical and technically sound manner, moving from theoretical underpinnings to practical application.

Introduction: The Strategic Importance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][3] Its enduring prevalence in both academic and industrial settings is a testament to its reliability and broad substrate scope. This application note specifically details the synthesis of 6-bromo-1H-indole-2-carbonitrile, a molecule of interest due to the presence of a bromine atom, which can serve as a handle for further functionalization, and a nitrile group, a versatile precursor for various functional groups.

Reaction Scheme at a Glance

The overall transformation for the synthesis of 6-bromo-1H-indole-2-carbonitrile via the Fischer indole synthesis is depicted below. It involves the reaction of (4-bromophenyl)hydrazine with pyruvonitrile (acetyl cyanide) in the presence of an acid catalyst.

Figure 1: Overall reaction for the Fischer indole synthesis of 6-bromo-1H-indole-2-carbonitrile.

Mechanistic Insights: A Step-by-Step Walkthrough

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is a cascade of well-defined steps:[3]

-

Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine and pyruvonitrile to form the corresponding phenylhydrazone. This is a standard imine formation reaction and is typically reversible.

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement: The enamine intermediate undergoes a[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate. This is the characteristic and often rate-determining step of the Fischer indole synthesis.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the stable, aromatic indole ring system.

Figure 2: Simplified mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol

This protocol is a detailed, self-validating procedure designed for the synthesis of 6-bromo-1H-indole-2-carbonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (4-bromophenyl)hydrazine hydrochloride | ≥98% | Commercially Available | Corrosive, handle with care.[5] |

| Pyruvonitrile (Acetyl cyanide) | ≥90% | Commercially Available | Flammable and toxic, handle in a fume hood.[3] |

| Glacial Acetic Acid | ACS Grade | Commercially Available | Corrosive. |

| Ethanol | Reagent Grade | Commercially Available | Flammable. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For chromatography. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Sodium Bicarbonate | Saturated aq. solution | Prepared in-house | |

| Brine | Saturated aq. solution | Prepared in-house | |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis of 6-bromo-1H-indole-2-carbonitrile.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10 mmol, 1.0 equiv.).

-

Under a fume hood, add glacial acetic acid (30 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Carefully add pyruvonitrile (0.76 g, 11 mmol, 1.1 equiv.) to the stirred suspension. Caution: Pyruvonitrile is volatile and toxic.[1]

2. Heating and Reaction:

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

3. Reaction Monitoring:

-

Prepare a TLC chamber with a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes).

-

Spot the reaction mixture on a TLC plate alongside the starting materials.

-

Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting hydrazine spot has disappeared and a new, more nonpolar product spot is prominent.

4. Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water (100 mL).

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product will likely be a dark solid or oil. Purification by flash column chromatography is recommended.[6]

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 6-bromo-1H-indole-2-carbonitrile as a solid.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.[7]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the indole NH proton and the aromatic protons on the benzene and pyrrole rings. The bromine substituent will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: Expect signals for the carbon atoms of the indole core and the nitrile group.

-

IR Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹ and a broad peak for the N-H stretch of the indole around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₅BrN₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

Safety and Handling

General Precautions:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

-

(4-bromophenyl)hydrazine hydrochloride: Corrosive and may cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5]

-

Pyruvonitrile (Acetyl cyanide): Highly flammable liquid and vapor. Fatal if swallowed or inhaled. Causes skin irritation.[1]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

-

6-bromo-1H-indole-2-carbonitrile: The final product should be handled with care, assuming it may be an irritant. While specific data for the 2-carbonitrile derivative is limited, 6-bromoindole is known to cause skin and eye irritation and may cause respiratory irritation.[8][9]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained at reflux. |

| Decomposition of starting materials or product. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature. | |

| Formation of multiple products | Side reactions. | Ensure the purity of the starting materials. The use of an inert atmosphere can minimize oxidative side reactions. |

| Difficult purification | Co-eluting impurities. | Optimize the eluent system for column chromatography. Try a different stationary phase (e.g., alumina). Recrystallization can be an effective alternative or complementary purification step. |

| Product "oiling out" during work-up or recrystallization | The product is not readily crystallizing. | Use a seed crystal to induce crystallization. Try different solvent systems for recrystallization.[10] |

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41.

- Sundberg, R. J. Indoles; Academic Press: London, UK, 1996.

-

PubChem. 6-Bromoindole. [Link] (accessed Jan 23, 2026).

-

PubChem. 4-Bromophenylhydrazine hydrochloride. [Link] (accessed Jan 23, 2026).

- Organic Syntheses.

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link] (accessed Jan 23, 2026).

-

New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15(4), 2491-2498. [Link] (accessed Jan 23, 2026).

-

YouTube. Column Chromatography. [Link] (accessed Jan 23, 2026).

-

YouTube. 4 Recrystallization Methods for Increased Yield. [Link] (accessed Jan 23, 2026).

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link] (accessed Jan 23, 2026).

-

Cambridge University Press. Fischer Indole Synthesis. [Link] (accessed Jan 23, 2026).

Sources

- 1. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Suzuki and Sonogashira Couplings with 6-bromo-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-6 Functionalized Indole-2-carbonitriles

The indole-2-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of the indole ring, particularly at the C-6 position, offers a powerful strategy for modulating the pharmacological properties of these molecules, influencing everything from receptor binding affinity to metabolic stability. The introduction of aryl and alkynyl groups at this position via palladium-catalyzed cross-coupling reactions has emerged as a highly effective approach for generating diverse libraries of novel compounds for drug discovery programs.

This guide provides a detailed technical overview and field-proven protocols for two of the most robust and versatile cross-coupling methodologies applied to 6-bromo-1H-indole-2-carbonitrile: the Suzuki-Miyaura coupling for arylation and the Sonogashira coupling for alkynylation. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying chemical principles and rationale behind the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Understanding the Substrate: 6-bromo-1H-indole-2-carbonitrile

The reactivity of 6-bromo-1H-indole-2-carbonitrile in palladium-catalyzed cross-coupling reactions is influenced by several factors. The bromine atom at the C-6 position serves as the electrophilic partner. The electron-withdrawing nature of the nitrile group at the C-2 position can influence the electronic properties of the indole ring system. Furthermore, the presence of the N-H proton on the indole ring introduces a potential site for side reactions or catalyst inhibition, although for couplings at the C-6 position, which is part of the benzene ring portion of the indole, this is generally less of a concern compared to reactions at the C-2 or C-3 positions. While N-protection is a common strategy in indole chemistry, for couplings at the C-6 position, it is often possible to proceed without this extra step, which is advantageous in terms of step economy.[1]

Part 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] Its broad functional group tolerance and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex molecules.[3]

Causality Behind Experimental Choices in Suzuki Coupling

The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of precatalyst is often one of convenience and stability.

-